

# discovery and historical development of 1-Chloroethyl ethyl carbonate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Chloroethyl ethyl carbonate

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An In-depth Technical Guide to the Discovery and Historical Development of **1-Chloroethyl Ethyl Carbonate**

## Abstract

**1-Chloroethyl ethyl carbonate** (CEEC), a halogenated organic compound, has emerged from relative obscurity in specialty chemical research to become a pivotal reagent in modern pharmaceutical development. Initially synthesized in the late 20th century, its true value was realized with the advent of prodrug strategies aimed at enhancing the bioavailability of therapeutic agents. This guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and the mechanistic applications of CEEC, tailored for researchers, scientists, and professionals in drug development. We will explore the critical shift from hazardous early synthesis methods to safer, industrially viable routes and detail the chemical principles that make the 1-chloroethyl carbonate moiety an effective prodrug linker.

## Introduction and Physicochemical Properties

**1-Chloroethyl ethyl carbonate** (CAS No: 50893-36-2) is a derivative of carbonic acid, appearing as a colorless to pale yellow liquid with a characteristic ethereal odor.<sup>[1][2]</sup> It is a reactive intermediate, primarily utilized in organic synthesis for the introduction of the 1-ethoxycarbonyloxyethyl group, a common promoiety in prodrug design.<sup>[1]</sup> The compound is soluble in common organic solvents but has limited solubility in water.<sup>[1]</sup> Its stability is compromised by moisture, necessitating storage under an inert atmosphere.<sup>[2]</sup>

Table 1: Physicochemical Properties of **1-Chloroethyl Ethyl Carbonate**

Property	Value	Source(s)
CAS Number	50893-36-2	[2][3]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO <sub>3</sub>	[2][3]
Molecular Weight	152.58 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	159-161 °C (decomposes)	[2][4]
Density	~1.136 g/mL at 20 °C	[4]
Synonyms	CEEC, Carbonic acid 1-chloroethyl ethyl ester	[2][4][5]

## Discovery and Historical Evolution of Synthesis

The synthesis of **1-Chloroethyl ethyl carbonate** was first reported in the latter half of the 20th century, emerging from broader research into chlorinated carbonate esters for various specialty chemical applications.[1] Its initial development was not driven by pharmaceutical demand but rather by fundamental explorations in organic chemistry. However, as the field of medicinal chemistry advanced, the utility of CEEC as a key building block for prodrugs became the primary catalyst for refining its synthesis.

The historical development of its synthesis reflects a classic industrial chemistry narrative: the progressive replacement of highly hazardous reagents with safer, more manageable alternatives to improve scalability, cost-effectiveness, and environmental safety.

### Early Methods: The Phosgene Era

The archetypal synthesis of 1-chloroalkyl carbonates involved the use of phosgene (COCl<sub>2</sub>), a notoriously toxic gas. A common pathway was the reaction of phosgene with acetaldehyde to form the crucial intermediate, 1-chloroethyl chloroformate. This intermediate is then reacted with ethanol in the presence of an acid scavenger, such as pyridine or triethylamine, to yield the final product.

- Disadvantages: The extreme toxicity of phosgene gas (boiling point 8.2 °C) presents significant handling, containment, and safety challenges, making the process high-risk and unsuitable for large-scale industrial production without extensive, specialized infrastructure. [6]

## The Shift to Safer Phosgene Surrogates

To circumvent the dangers of phosgene, the focus shifted to solid or liquid phosgene equivalents, which are safer to handle and store.

- Diphosgene (Trichloromethyl Chloroformate): A liquid, diphosgene ("superpalite") can be used as a direct substitute for phosgene. Under catalytic conditions, it decomposes to generate phosgene in situ. A patented method describes adding paraldehyde (a trimer of acetaldehyde) to diphosgene at low temperatures (-10 to 0 °C) in the presence of a catalyst like triethylamine or pyridine to generate 1-chloroethyl chloroformate.[6]
- Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid, triphosgene is the safest and most widely adopted phosgene surrogate. It is significantly less hazardous to transport and handle. In a typical reaction, triphosgene is dissolved in a solvent like dichloromethane and reacted with acetaldehyde in the presence of a catalyst (e.g., pyridine) to form 1-chloroethyl chloroformate with high yield and selectivity.[7] This method significantly reduces the risks associated with runaway reactions and toxic gas leaks, making it the preferred route for industrial synthesis.[7]

The evolution from gaseous phosgene to solid triphosgene represents a critical advancement, enabling the safer, more economical, and scalable production of CEEC and its analogues required by the pharmaceutical industry.

**Caption:** Evolution of synthesis for the key intermediate.

## Core Application: The Prodrug Strategy

The primary driver for the development of CEEC is its role in synthesizing prodrugs. A prodrug is an inactive or less active drug derivative that is converted into the active pharmaceutical ingredient (API) in vivo. The 1-chloroethyl carbonate group is an effective "promoiey" used to mask polar functional groups (like carboxylic acids or phenols) on a parent drug molecule. This

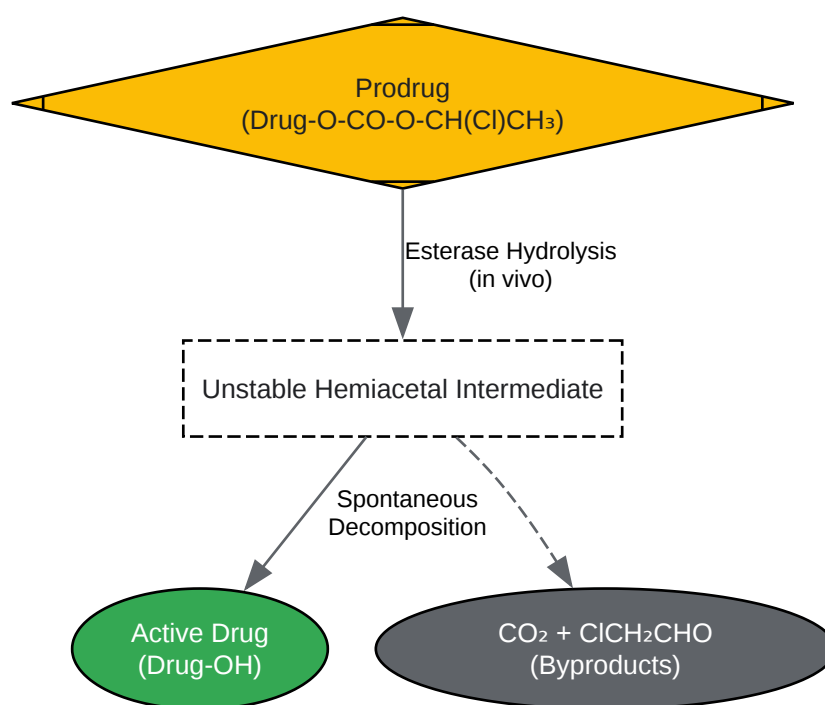
masking increases the drug's lipophilicity, which can significantly enhance its oral absorption and bioavailability.

## Mechanism of Action

Once absorbed into the bloodstream, the 1-chloroethyl carbonate ester is designed to undergo enzymatic and/or chemical hydrolysis. The cleavage process is a two-step cascade reaction:

- **Ester Hydrolysis:** Esterase enzymes cleave the carbonate ester bond, releasing an unstable 1-chloroethyl hemi-carbonate intermediate.
- **Spontaneous Elimination:** This intermediate rapidly and spontaneously decomposes, releasing the active drug, carbon dioxide, and chloroacetaldehyde.

This controlled release mechanism ensures that the active drug is liberated systemically after absorption, improving its therapeutic efficacy. The chloroethylating species generated are part of the prodrug's metabolic pathway.[8]



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**Caption:** In vivo cleavage mechanism of a 1-chloroethyl carbonate prodrug.

## Notable Pharmaceutical Applications

CEEC and its analogues are crucial intermediates for several widely used medications, including:

- Cefpodoxime Proxetil: An oral, third-generation cephalosporin antibiotic.
- Candesartan Cilexetil: An angiotensin II receptor antagonist used to treat hypertension.[6]
- Cefotiam Hexetil: An orally administered esterified form of the antibiotic cefotiam.[6]

In each case, the promoiety derived from a 1-chloroalkyl carbonate enhances the oral bioavailability of the parent drug.

## Experimental Protocol: Synthesis of 1-Chloroethyl Ethyl Carbonate from 1-Chloroethyl Chloroformate

The following protocol is a representative example of the final step in CEEC synthesis, demonstrating the reaction of the key chloroformate intermediate with ethanol. This procedure prioritizes safety and control.

Objective: To synthesize **1-Chloroethyl ethyl carbonate** from 1-chloroethyl chloroformate and ethanol.

Materials:

- 1-Chloroethyl chloroformate (1 mole equivalent)
- Anhydrous Ethanol (1 mole equivalent)
- Pyridine (1.2 mole equivalents)
- Anhydrous Ethyl Acetate (as solvent)
- Brine solution
- Anhydrous Sodium Sulfate

#### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve anhydrous ethanol (1 mole eq.) and pyridine (1.2 mole eq.) in anhydrous ethyl acetate.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.
- **Slow Addition:** Slowly add 1-chloroethyl chloroformate (1 mole eq.) dropwise from the dropping funnel to the cooled solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.<sup>[9]</sup>
- **Workup:**
  - Concentrate the mixture under reduced pressure to remove the solvent.
  - Re-dissolve the residue in ethyl acetate.
  - Wash the organic layer with brine solution to remove pyridine hydrochloride and other water-soluble impurities.
  - Dry the organic layer over anhydrous sodium sulfate.<sup>[9]</sup>
- **Purification:**
  - Filter the solution to remove the drying agent.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.
  - Purify the crude oil via vacuum distillation to yield pure **1-chloroethyl ethyl carbonate**.

**Validation:** The purity of the final product should be confirmed using Gas Chromatography (GC), and its identity verified by <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy.

## Conclusion

The journey of **1-Chloroethyl ethyl carbonate** from a laboratory curiosity to an indispensable industrial intermediate is a testament to the symbiotic relationship between synthetic chemistry and pharmaceutical innovation. The historical progression of its synthesis from hazardous phosgene-based methods to safer, more scalable routes using triphosgene highlights a commitment to green and safe chemistry principles. For drug development professionals, understanding the chemistry and application of CEEC is crucial for designing next-generation prodrugs with enhanced therapeutic profiles. Its story underscores the importance of developing robust and safe chemical processes to unlock the full potential of life-saving medicines.

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- To cite this document: BenchChem. [discovery and historical development of 1-Chloroethyl ethyl carbonate]. BenchChem, [2026]. [Online PDF]. Available at:

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